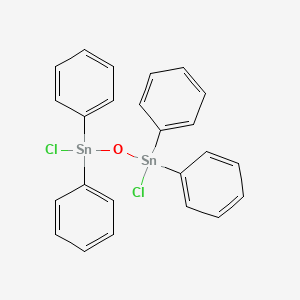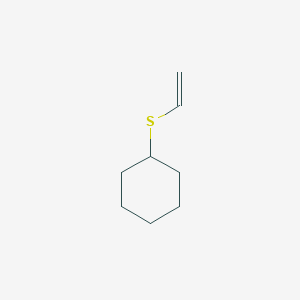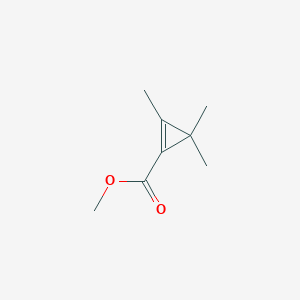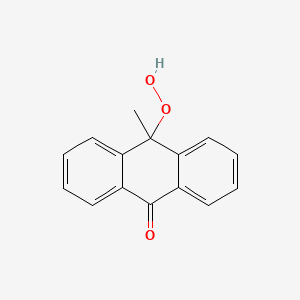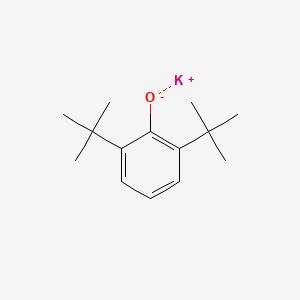
Dichloroplatinum(2+);(4-methylphenyl)azanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichloroplatinum(2+);(4-methylphenyl)azanide is a coordination compound with the chemical formula C14H16Cl2N2Pt It is known for its unique structure, where a platinum ion is coordinated with two chloride ions and two (4-methylphenyl)azanide ligands
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dichloroplatinum(2+);(4-methylphenyl)azanide typically involves the reaction of platinum(II) chloride with (4-methylphenyl)azanide ligands under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation. The general reaction can be represented as follows:
PtCl2+2(4-methylphenyl)azanide→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Dichloroplatinum(2+);(4-methylphenyl)azanide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of platinum.
Reduction: It can be reduced to lower oxidation states or even to elemental platinum.
Substitution: The chloride ligands can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions often require the presence of a coordinating solvent and may be facilitated by heating.
Major Products Formed
Oxidation: Higher oxidation state platinum complexes.
Reduction: Lower oxidation state platinum complexes or elemental platinum.
Substitution: New coordination compounds with different ligands.
Wissenschaftliche Forschungsanwendungen
Dichloroplatinum(2+);(4-methylphenyl)azanide has several applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and carbon-carbon coupling reactions.
Biology: Studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell division.
Medicine: Investigated for its therapeutic properties, particularly in the treatment of cancer.
Industry: Utilized in the development of new materials and as a precursor for other platinum-based compounds.
Wirkmechanismus
The mechanism of action of Dichloroplatinum(2+);(4-methylphenyl)azanide involves its interaction with biological molecules, such as DNA. The platinum center can form covalent bonds with the nitrogen atoms in the DNA bases, leading to the formation of cross-links. These cross-links inhibit DNA replication and transcription, ultimately causing cell death. The compound’s ability to form such interactions makes it a potential candidate for anticancer therapy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cisplatin: Another platinum-based anticancer drug with a similar mechanism of action.
Carboplatin: A derivative of cisplatin with reduced side effects.
Oxaliplatin: A platinum-based drug used in the treatment of colorectal cancer.
Uniqueness
Dichloroplatinum(2+);(4-methylphenyl)azanide is unique due to its specific ligand structure, which may confer different chemical properties and biological activities compared to other platinum-based compounds. Its (4-methylphenyl)azanide ligands may enhance its stability and reactivity, making it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
21219-33-0 |
|---|---|
Molekularformel |
C14H16Cl2N2Pt |
Molekulargewicht |
478.3 g/mol |
IUPAC-Name |
dichloroplatinum(2+);(4-methylphenyl)azanide |
InChI |
InChI=1S/2C7H8N.2ClH.Pt/c2*1-6-2-4-7(8)5-3-6;;;/h2*2-5,8H,1H3;2*1H;/q2*-1;;;+4/p-2 |
InChI-Schlüssel |
XHJHMFAKSVMBSX-UHFFFAOYSA-L |
Kanonische SMILES |
CC1=CC=C(C=C1)[NH-].CC1=CC=C(C=C1)[NH-].Cl[Pt+2]Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


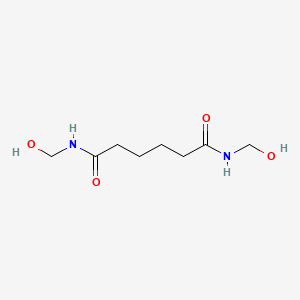

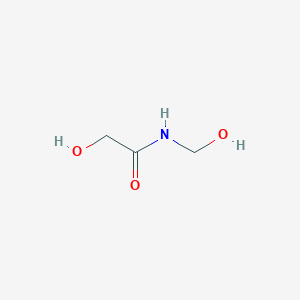
![2-{2-[4-(3-Methoxyphenyl)piperazin-1-yl]ethyl}-2-phenyl-2,3-dihydro-1h-indene-1,3-diol](/img/structure/B14702830.png)
